2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

ITK inhibitor T-cell leukemia kinase selectivity

2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS 1443286-86-9) is a heterocyclic building block featuring a 3-oxo-2,3-dihydropyridazine core with a carboxylic acid substituent at the 4-position and a benzyl group at N2. This compound belongs to the broader class of 3-oxo-2,3-dihydropyridazine-4-carboxylic acid derivatives, a scaffold that has been validated in multiple drug discovery programs including interleukin-2-inducible T-cell kinase (ITK) inhibition for T-cell leukemia and MEK inhibition for oncology applications.

Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
CAS No. 1443286-86-9
Cat. No. B11791671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
CAS1443286-86-9
Molecular FormulaC12H10N2O3
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=O)C(=CC=N2)C(=O)O
InChIInChI=1S/C12H10N2O3/c15-11-10(12(16)17)6-7-13-14(11)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17)
InChIKeyMLHWECDTXBMVPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid: Procurement-Relevant Chemical Identity and Core Scaffold Characterization


2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS 1443286-86-9) is a heterocyclic building block featuring a 3-oxo-2,3-dihydropyridazine core with a carboxylic acid substituent at the 4-position and a benzyl group at N2 . This compound belongs to the broader class of 3-oxo-2,3-dihydropyridazine-4-carboxylic acid derivatives, a scaffold that has been validated in multiple drug discovery programs including interleukin-2-inducible T-cell kinase (ITK) inhibition for T-cell leukemia and MEK inhibition for oncology applications [1][2]. The presence of the 4-carboxylic acid functional handle enables amide coupling for library diversification, while the N2-benzyl substitution pattern distinguishes this compound from alternative 2-aryl, 2-alkyl, or unsubstituted analogs [3].

Why Generic Substitution of 2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS 1443286-86-9) Is Not Scientifically Valid


Substitution with alternative 3-oxo-2,3-dihydropyridazine-4-carboxylic acid derivatives cannot be assumed without quantitative verification due to demonstrated structure-activity relationship (SAR) divergence at the N2 position. Systematic evaluation of this scaffold in the ITK inhibitor program revealed that N2-substituent variation produces up to 4.6-fold differences in biochemical potency (IC50 ranging from 0.19 µM to 0.87 µM) and critically alters kinase selectivity profiles between ITK and BTK [1]. Furthermore, independent studies on diazinecarboxylic acids establish that the position of heteroatoms and substitution patterns on the aromatic ring directly modulate antimicrobial activity and thermal stability [2]. The N2-benzyl moiety in CAS 1443286-86-9 confers distinct lipophilicity and conformational properties compared to 2-aryl (e.g., 2-(4-fluorophenyl)), 2-alkyl (e.g., 2-cyclohexyl), or unsubstituted core analogs, parameters that govern both synthetic accessibility and downstream biological performance [3].

Quantitative Differentiation Evidence for 2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Relative to Closest Analogs


N2-Benzyl vs. N2-Aryl Substitution: SAR-Driven Potency and Selectivity Differentiation in ITK Inhibition

In a systematic SAR evaluation of 3-oxo-2,3-dihydropyridazine-4-carboxylic acid-derived ITK inhibitors, N2-substituent variation demonstrated that the presence and electronic character of the N2 group fundamentally alters both biochemical potency and kinase selectivity. Compound 9 (N2-3-fluorophenyl analog) exhibited ITK IC50 of 0.87 µM with no measurable BTK inhibition, whereas compound 22 (N2-3,5-difluorophenyl analog) showed enhanced ITK potency (IC50 = 0.19 µM) but lost selectivity with partial BTK inhibition [1]. This 4.6-fold potency difference and binary selectivity shift underscores that the N2-benzyl derivative (CAS 1443286-86-9) represents a distinct SAR node that cannot be predicted by linear extrapolation from aryl-substituted analogs [1].

ITK inhibitor T-cell leukemia kinase selectivity structure-activity relationship

4-Carboxylic Acid vs. 3-Carboxylic Acid Positional Isomer: Antimicrobial Activity Divergence

A comparative study of diazinecarboxylic acids including pyridazine-4-carboxylic acid and pyridazine-3-carboxylic acid demonstrated that the position of the carboxyl group relative to ring heteroatoms produces distinct electronic charge distributions that directly correlate with antimicrobial efficacy [1]. Pyridazine-4-carboxylic acid exhibited measurable antimicrobial activity against Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, and Candida albicans in MTT colorimetric assays, with activity profiles distinct from the 3-carboxylic acid positional isomer [1]. This positional specificity validates that the 4-carboxylic acid moiety in CAS 1443286-86-9 is not functionally interchangeable with 3-carboxylic acid derivatives.

antimicrobial diazinecarboxylic acid positional isomer structure-activity relationship

Synthetic Route Specificity: N2-Benzyl Substitution Enables Distinct Amide Coupling Diversification

The established synthetic route to 6-substituted-3-oxo-2,3-dihydropyridazine-4-carboxylic acids proceeds via cyclization of 2-cyano-5-(dimethylamino)-5-arylpenta-2,4-dienamides with nitrous acid or benzenediazonium chloride [1]. The N2-benzyl substitution pattern in CAS 1443286-86-9 provides a specific lipophilic handle that differs from N2-aryl (e.g., 2-(4-fluorophenyl) analog, CAS not specified) and N2-alkyl (e.g., 2-cyclohexyl analog) derivatives in both synthetic accessibility and downstream derivatization potential [1]. The 4-carboxylic acid group is positioned for amide coupling reactions, enabling library diversification that is precluded in analogs lacking the free carboxylic acid or bearing competing reactive handles .

medicinal chemistry library synthesis amide coupling building block

Scaffold Validation: 3-Oxo-2,3-dihydropyridazine Core Demonstrates Therapeutic Index Differentiation in Cellular Assays

The 3-oxo-2,3-dihydropyridazine scaffold was validated as a previously unexplored chemotype for selective ITK inhibition with a favorable therapeutic index [1]. In systematic cellular cytotoxicity profiling, lead compound 9 (N2-3-fluorophenyl analog) exhibited a 43.2-fold therapeutic window between biochemical ITK inhibition (IC50 = 0.87 µM) and Jurkat cellular cytotoxicity (IC50 = 37.61 µM), with no measurable cytotoxicity in non-cancerous fibroblasts (BJ, MRC-5; IC50 > 50 µM) [1]. This establishes that the 3-oxo-2,3-dihydropyridazine-4-carboxylic acid scaffold itself provides inherent selectivity advantages over alternative heterocyclic cores, and CAS 1443286-86-9 serves as a validated entry point to this privileged scaffold for kinase inhibitor programs [2].

therapeutic index selectivity cytotoxicity ITK inhibition

Optimal Research and Procurement Applications for 2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS 1443286-86-9)


ITK-Targeted Kinase Inhibitor Lead Optimization and SAR Expansion

This compound is appropriate for medicinal chemistry programs expanding SAR at the N2 position of 3-oxo-2,3-dihydropyridazine-based ITK inhibitors. The established scaffold has demonstrated selective ITK inhibition (IC50 = 0.19-0.87 µM for aryl-substituted analogs) with favorable therapeutic windows in Jurkat T-cell leukemia models, and the N2-benzyl substitution offers a distinct lipophilic and steric profile not yet characterized in the published SAR [1]. Researchers can leverage the free 4-carboxylic acid for amide coupling to generate focused libraries exploring 6-position diversification while maintaining the N2-benzyl pharmacophore. The Indian patent filing (202541061978 A) on this scaffold confirms industrial relevance and provides freedom-to-operate context for commercial development [1].

Antimicrobial Agent Development Leveraging 4-Carboxylic Acid Positional Specificity

CAS 1443286-86-9 serves as a scaffold for antimicrobial lead generation where the pyridazine-4-carboxylic acid core has demonstrated activity against clinically relevant pathogens including Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, and Candida albicans [1]. The 4-carboxylic acid positional isomer exhibits distinct electronic charge distribution and antimicrobial profiles compared to 3-carboxylic acid analogs, as established by DFT calculations and MTT colorimetric assays [1]. The N2-benzyl substitution may enhance membrane permeability or target engagement through increased lipophilicity relative to the unsubstituted core, making this compound suitable for systematic antimicrobial SAR exploration.

MEK Pathway Inhibitor Scaffold Diversification Programs

The dihydropyridazine core has been validated in MEK inhibitor development, with granted US patent US7732616B2 covering dihydropyridine and dihydropyridazine derivatives as MEK inhibitors for oncology applications [1]. CAS 1443286-86-9 provides a functionalized entry point (4-carboxylic acid handle) to this patented scaffold space, enabling rapid analog generation through amide bond formation. The N2-benzyl substitution represents a distinct region of chemical space within the patent claims, potentially offering novelty advantages over previously exemplified 2-alkyl and 2-aryl analogs. This compound is suitable for hit-to-lead programs targeting the RAS-RAF-MEK-ERK signaling axis.

Chemical Biology Tool Compound Synthesis and Target Engagement Studies

The 3-oxo-2,3-dihydropyridazine scaffold's demonstrated on-target inhibition of ITK signaling, confirmed by western blot analysis showing reduced phosphorylation of ITK (Tyr551/Tyr511) and downstream ERK1/2 (Thr202/Tyr204) in stimulated Jurkat cells [1], positions CAS 1443286-86-9 as a precursor for tool compound development. Researchers can derivatize the 4-carboxylic acid to introduce biotin, fluorescent tags, or photoaffinity labels for target engagement and cellular localization studies. The favorable selectivity profile (no measurable BTK inhibition for optimized analogs) [1] reduces off-target confounding in mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.